REACTION_CXSMILES
|
NCCC1C=CC(O)=C(O)C=1.C[N:13]1[C@H:17]2[C@@H:18]([C:28](OC)=O)[C@@H:19]([C:21]3[CH:26]=[CH:25][C:24](F)=[CH:23][CH:22]=3)[CH2:20][C@@H]1CC2.[ClH:32].[ClH:33].FC1C=CC(C(C2C=CC(F)=CC=2)OCCN2CCN(CCCC3C=CC=CC=3)CC2)=CC=1.C1N(CCCC2C=CC=CC=2)CCN(CCOC(C2C=CC(F)=CC=2)C2C=CC(F)=CC=2)C1>>[ClH:32].[Cl:32][C:25]1[CH:26]=[C:21]([C:19]23[CH2:28][CH:18]2[CH2:17][NH:13][CH2:20]3)[CH:22]=[CH:23][C:24]=1[Cl:33] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC1=CC(O)=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC
|
Name
|
final ligand
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.FC1=CC=C(C=C1)C(OCCN1CCN(CC1)CCCC1=CC=CC=C1)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC1=CC(O)=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
(−)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane HCl
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C(C=CC1Cl)C12CNCC2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NCCC1C=CC(O)=C(O)C=1.C[N:13]1[C@H:17]2[C@@H:18]([C:28](OC)=O)[C@@H:19]([C:21]3[CH:26]=[CH:25][C:24](F)=[CH:23][CH:22]=3)[CH2:20][C@@H]1CC2.[ClH:32].[ClH:33].FC1C=CC(C(C2C=CC(F)=CC=2)OCCN2CCN(CCCC3C=CC=CC=3)CC2)=CC=1.C1N(CCCC2C=CC=CC=2)CCN(CCOC(C2C=CC(F)=CC=2)C2C=CC(F)=CC=2)C1>>[ClH:32].[Cl:32][C:25]1[CH:26]=[C:21]([C:19]23[CH2:28][CH:18]2[CH2:17][NH:13][CH2:20]3)[CH:22]=[CH:23][C:24]=1[Cl:33] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC1=CC(O)=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC
|
Name
|
final ligand
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.FC1=CC=C(C=C1)C(OCCN1CCN(CC1)CCCC1=CC=CC=C1)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC1=CC(O)=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
(−)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane HCl
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C(C=CC1Cl)C12CNCC2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |